(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)butanoic acid
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Overview
Description
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a nonproteinogenic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves several steps:
Starting Material: The synthesis begins with the preparation of the Fmoc-protected amino acid.
Horner-Wadsworth-Emmons Reaction: This reaction is used to introduce the beta-methyl group.
Diastereoselective Addition: The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is a key step.
Industrial Production Methods
Industrial production methods for (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe are not well-documented in the literature. the principles of large-scale peptide synthesis and the use of automated peptide synthesizers can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while reduction can yield various alcohols or amines.
Scientific Research Applications
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use in the development of novel drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme mechanisms
Mechanism of Action
The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides, where it can influence the peptide’s structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the beta-methyl group can affect the peptide’s conformation and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another nonproteinogenic amino acid with a similar beta-methyl group.
(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A compound with a similar structural motif but different functional groups
Uniqueness
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it valuable in drug design and peptide synthesis .
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-16(17-11-13-18(31-2)14-12-17)24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t16-,24+/m1/s1 |
InChI Key |
ZYISJENTQITBJK-GYCJOSAFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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